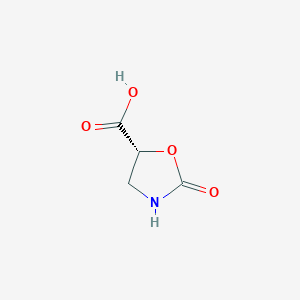

(R)-2-Oxooxazolidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C4H5NO4 |

|---|---|

Molecular Weight |

131.09 g/mol |

IUPAC Name |

(5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

InChI |

InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 |

InChI Key |

ITQZGBLSWNNLFL-UWTATZPHSA-N |

Isomeric SMILES |

C1[C@@H](OC(=O)N1)C(=O)O |

Canonical SMILES |

C1C(OC(=O)N1)C(=O)O |

Origin of Product |

United States |

1. Foundational & Exploratory

(R)-2-Oxooxazolidine-5-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, the oxazolidinone heterocycle represents a privileged scaffold. (R)-2-Oxooxazolidine-5-carboxylic acid (CAS: 145308-08-3) serves as a critical chiral building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a stereochemical hub. Its rigid five-membered ring restricts conformational flexibility—a vital trait for high-affinity target binding—while its C-5 carboxylic acid provides a versatile handle for downstream functionalization. This whitepaper provides an in-depth technical analysis of its properties, mechanistic applications, and field-proven experimental protocols.

Physicochemical Profiling & Structural Analysis

To ensure reproducibility and stability in synthetic workflows, understanding the baseline physicochemical properties of the compound is mandatory. The data below summarizes the critical parameters required for handling and storage.

Table 1: Quantitative Physicochemical Data

| Property | Specification / Value |

| Chemical Name | (R)-2-Oxooxazolidine-5-carboxylic acid |

| Synonym | (5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

| CAS Number | 145308-08-3 |

| Molecular Formula | C₄H₅NO₄ |

| Molecular Weight | 131.09 g/mol |

| Physical Form | Off-white powder / Solid |

| Purity | ≥ 95% |

| Storage Temperature | 0–8 °C (Under inert atmosphere) |

Structural Causality

The core structure consists of a cyclic carbamate (oxazolidinone) with a carboxylic acid moiety at the C-5 position. The (R)-stereocenter is the defining feature of this building block. In biological systems, target pockets (such as the bacterial 50S ribosomal subunit or human Factor Xa) are highly stereoselective[1]. Storing the compound at 0–8 °C under an inert atmosphere is mechanistically required to prevent slow thermal decarboxylation and to protect the hygroscopic oxazolidinone ring from moisture-induced hydrolysis.

Mechanistic Applications in Medicinal Chemistry

The synthetic utility of (R)-2-Oxooxazolidine-5-carboxylic acid spans multiple therapeutic areas.

Fig 1: Synthetic divergence of (R)-2-Oxooxazolidine-5-carboxylic acid in drug discovery.

-

Antibacterials (Protein Synthesis Inhibitors): The oxazolidinone class, pioneered by Linezolid and Tedizolid, combats methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [2]. The C-5 carboxylic acid of our title compound can be reduced to a hydroxymethyl group or converted to an aminomethyl group to form the critical pharmacophore [3].

-

Stereochemical Insight: During the reduction of the (R)-carboxylic acid to an alcohol, the Cahn-Ingold-Prelog (CIP) priority rules shift. The absolute spatial configuration is retained, but the formal nomenclature shifts to the (S)-configuration found in active Linezolid.

-

-

Neurological Targets: Recent patent literature demonstrates the use of 2-oxo-oxazolidine-5-carboxamides as potent Nav1.8 voltage-gated sodium channel inhibitors, offering novel pathways for chronic pain management [4].

-

Chiral Auxiliaries: Beyond API synthesis, the oxazolidinone core is widely employed as an Evans' chiral auxiliary. The steric bulk and coordinating ability of the ring direct the stereochemical outcome of asymmetric aldol additions and enolate alkylations [5].

Experimental Methodologies: Stereoretentive Amidation

When functionalizing (R)-2-Oxooxazolidine-5-carboxylic acid, the primary synthetic concern is the preservation of enantiomeric excess (ee) at the C-5 position. The following protocol details a self-validating, stereoretentive amide coupling workflow.

Fig 2: Step-by-step experimental workflow for stereoretentive amide coupling.

Protocol: Synthesis of (R)-2-Oxooxazolidine-5-carboxamides

Objective: Synthesize a C-5 carboxamide derivative while maintaining >99% ee.

-

Preparation & Pre-activation (0 °C):

-

Dissolve (R)-2-Oxooxazolidine-5-carboxylic acid (1.0 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF under a nitrogen atmosphere. Cool the reaction flask to 0 °C.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) in one portion.

-

Causality: EDC activates the carboxylic acid. The immediate presence of HOBt forms an active OBt-ester. This is mechanistically imperative: it prevents the formation of an oxazolone intermediate, which would otherwise undergo rapid proton exchange and lead to racemization at the C-5 chiral center. Cooling minimizes thermal degradation of the activated ester.

-

-

Nucleophilic Addition:

-

Add the desired primary amine (1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: DIPEA neutralizes the HCl salt of EDC and ensures the target amine remains in its nucleophilic, unprotonated state. Dropwise addition prevents localized exothermic spikes that could compromise stereointegrity.

-

-

Propagation:

-

Allow the reaction to slowly warm to room temperature (RT) and stir for 12–18 hours. Monitor completion via TLC (staining with ninhydrin or KMnO₄).

-

-

Quench and Isolation (Self-Validating Workup):

-

Dilute the mixture with Ethyl Acetate (EtOAc).

-

Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and brine.

-

Causality: This orthogonal acid/base wash is a self-validating purification step that ensures the crude organic layer contains only the neutral amide product.

-

-

Finalization:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate enantiomeric purity using Chiral HPLC.

-

Safety, Handling, and Storage

Adherence to Global Harmonized System (GHS) guidelines is required when handling this compound.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Rationale: The compound must be handled in a certified fume hood using nitrile gloves and safety goggles. Because the oxazolidinone ring can act as a mild acylating agent under physiological conditions, minimizing inhalation of the powder is critical to preventing respiratory mucosal irritation. Store strictly at 0–8 °C to ensure long-term shelf life and prevent oligomerization.

References

-

National Center for Biotechnology Information (NCBI). "Current Updates on Oxazolidinone and Its Significance". Source: nih.gov. URL:[Link]

-

ResearchGate. "Copper Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban". Source: researchgate.net. URL:[Link]

-

ACS Publications. "Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement". Source: acs.org. URL: [Link]

- Google Patents. "WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as Nav1.8 inhibitors". Source: google.com.

-

MDPI. "In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria". Source: mdpi.com. URL:[Link]

Sources

Foundational & Exploratory

(R)-2-Oxooxazolidine-5-carboxylic acid CAS number and identifiers

Technical Whitepaper: (R)-2-Oxooxazolidine-5-carboxylic acid (CAS 145308-08-3) – Identifiers, Synthesis, and Pharmaceutical Applications

Executive Summary

(R)-2-Oxooxazolidine-5-carboxylic acid is a highly versatile, enantiomerically pure heterocyclic building block. Featuring a rigid cyclic carbamate (oxazolidinone) core and a carboxylic acid moiety at the C5 position, it serves as a critical intermediate in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is heavily utilized in the development of direct oral anticoagulants (DOACs) like Rivaroxaban[1] and oxazolidinone-class antibiotics such as Linezolid[2]. This guide provides a comprehensive technical overview of its chemical identifiers, structural significance, and field-validated synthetic protocols designed for drug development professionals.

Chemical Identity & Core Identifiers

Accurate molecular identification is paramount for procurement, regulatory documentation, and analytical validation. The table below consolidates the verified chemical identifiers and physical properties for the (R)-enantiomer.

| Property | Value |

| Chemical Name | (R)-2-Oxooxazolidine-5-carboxylic acid |

| IUPAC Name | (5R)-2-oxo-1,3-oxazolidine-5-carboxylic acid |

| CAS Registry Number | 145308-08-3 |

| Molecular Formula | C4H5NO4 |

| Molecular Weight | 131.09 g/mol |

| InChI Code | InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m1/s1 |

| InChIKey | ITQZGBLSWNNLFL-UWTATZPHSA-N |

| SMILES (Non-isomeric) | O=C1NCC(O1)C(=O)O |

| Physical Form | Off-white powder |

| Storage Temperature | 0–8 °C (Protect from moisture) |

Structural and Stereochemical Significance

The oxazolidinone ring is a privileged scaffold in medicinal chemistry. The C5 stereocenter in (R)-2-Oxooxazolidine-5-carboxylic acid dictates the spatial orientation of downstream functional groups, which is strictly required for target protein binding. For instance, in the coagulation cascade, Factor Xa inhibitors require a specific stereoconfiguration to fit precisely into the S1 and S4 binding pockets of the enzyme[1].

Utilizing the enantiopure (R)-isomer as a starting material allows chemists to bypass inefficient late-stage chiral resolution, thereby increasing overall synthetic yield and reducing chemical waste. Furthermore, the rigid 5-membered ring restricts the conformational flexibility of the carboxylic acid, making it an excellent, highly predictable substrate for regioselective amidation reactions[3].

Experimental Protocol: Synthesis and Isolation

The most reliable and scalable method for synthesizing (R)-2-Oxooxazolidine-5-carboxylic acid involves the cyclization of (R)-isoserine (3-amino-2-hydroxypropanoic acid) using N,N'-Carbonyldiimidazole (CDI).

Causality & Logic: CDI acts as a carbonyl surrogate. The reaction proceeds via the nucleophilic attack of the isoserine hydroxyl and amine groups on the carbonyl carbon of CDI. Because the C–O bond at the chiral C2 position of isoserine (which becomes C5 of the oxazolidinone) is never broken during this mechanism, the (R)-configuration is strictly retained. This ensures a self-validating transfer of chirality without the risk of racemization. CDI is preferred over phosgene gas due to its inherently safer toxicity profile and ease of handling in bench-top environments[3].

Step-by-Step Methodology:

-

Reagent Preparation: Suspend 1.0 equivalent of enantiopure (R)-isoserine in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere to prevent moisture-induced degradation of the coupling agent.

-

Activation: Cool the suspension to 0 °C using an ice bath. Slowly add 1.2 equivalents of N,N'-Carbonyldiimidazole (CDI) in portions. (Note: CO₂ gas will evolve; ensure proper ventilation and utilize a bubbler setup).

-

Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours. The suspension will gradually transition into a clear solution as the cyclized product forms.

-

Quenching & Acidification: Quench the reaction with distilled water. Carefully adjust the pH to ~2.0 using 1M HCl.

-

Causality: Acidification is critical to fully protonate the C5-carboxylic acid, shifting it from its water-soluble carboxylate salt form to the organic-soluble free acid form, enabling extraction.

-

-

Extraction & Drying: Extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from EtOAc/Hexanes to achieve >95% purity.

Analytical Characterization & Validation

To ensure the integrity of the synthesized batch and validate the protocol, the following analytical validations must be performed:

-

Chiral HPLC: Use a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol/TFA = 80:20:0.1) to confirm an enantiomeric excess (ee) of >98%. Causality: The trace Trifluoroacetic acid (TFA) is essential to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring accurate integration of enantiomeric peaks.

-

¹H-NMR (400 MHz, DMSO-d₆): Expected shifts include the oxazolidinone NH proton (broad singlet, ~7.8 ppm), the C5 chiral proton (triplet/multiplet, ~4.9 ppm), and the C4 diastereotopic methylene protons (~3.4 – 3.7 ppm).

Applications in Drug Development

(R)-2-Oxooxazolidine-5-carboxylic acid is a linchpin in the synthesis of modern therapeutics. It is frequently subjected to amidation with complex anilines or amines (using coupling agents like HATU or EDC) to generate extended oxazolidinone derivatives[3]. These derivatives are critical in the development of:

-

Antithrombotics: Precursors for DOACs (e.g., Rivaroxaban analogs) targeting Factor Xa[1].

-

Antibacterial Agents: Scaffolds for overcoming Gram-positive bacterial resistance by inhibiting the 50S ribosomal subunit (Linezolid analogs)[2].

-

Protease Inhibitors: P2 ligands in the structure-based design of HIV-1 protease inhibitors[3].

Workflow Visualization

Figure 1: Synthetic workflow and downstream application of (R)-2-Oxooxazolidine-5-carboxylic acid.

References

-

Sigma-Aldrich. "(R)-2-Oxooxazolidine-5-carboxylic acid | 145308-08-3". Sigma-Aldrich Product Catalog.

-

Yuan, et al. "A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban". Molecules / NIH PMC. 1

-

Vrbický, M., et al. "The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban". Beilstein J Org Chem.2

-

Brik, A., et al. "Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones". J Med Chem / NIH PMC.3

Sources

- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of (R)-2-Oxooxazolidine-5-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of (R)-2-Oxooxazolidine-5-carboxylic Acid

Introduction

The oxazolidinone ring system is a cornerstone of modern medicinal chemistry, most notably recognized for its role in the development of novel antibiotics like Linezolid.[1] These synthetic compounds have provided a critical line of defense against multidrug-resistant Gram-positive bacteria by inhibiting protein synthesis through a unique mechanism.[1][2] Within this important class of heterocycles, (R)-2-Oxooxazolidine-5-carboxylic acid serves as a vital chiral building block for the synthesis of a new generation of therapeutics, including potential treatments for pain, cough, and itch disorders.[3]

The thermodynamic stability of such a foundational molecule is of paramount importance for drug development professionals. It dictates storage conditions, formulation strategies, degradation pathways, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of (R)-2-Oxooxazolidine-5-carboxylic acid, synthesizing theoretical principles with practical experimental workflows.

Physicochemical and Structural Properties

(R)-2-Oxooxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered oxazolidinone ring with a carboxylic acid substituent at the 5-position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅NO₄ | [4] |

| Molecular Weight | 131.09 g/mol | [4] |

| Physical Form | Off-white powder | [4] |

| CAS Number | 145308-08-3 | [4] |

| Recommended Storage | 0-8 °C | [4] |

The molecule's structure contains two key functional groups that dictate its stability: the cyclic carbamate (a key feature of the oxazolidinone ring) and the carboxylic acid. The carboxyl group imparts acidic properties and enhances water solubility compared to non-acidic analogues.[5][6] The oxazolidinone ring, while generally stable, contains ester and amide-like functionalities, making it susceptible to specific degradation pathways, particularly hydrolysis.

Core Thermodynamic Stability and Degradation Pathways

The stability of a molecule can be viewed from two perspectives: thermodynamic and kinetic. Thermodynamic stability refers to the relative energy level of the molecule compared to its potential degradation products. Kinetic stability relates to the energy barrier that must be overcome for degradation to occur. For (R)-2-Oxooxazolidine-5-carboxylic acid, the primary thermodynamic liability is the potential for ring-opening reactions.

Influence of pH: Hydrolytic Degradation

The most significant factor influencing the stability of the oxazolidinone ring is pH. The cyclic carbamate is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[7][8]

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon of the carbamate. This is typically the more facile pathway, leading to the formation of a carbamate salt, which can subsequently break down.

-

Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen activates the carbamate towards nucleophilic attack by water. While some oxazolidinone derivatives have shown stability in simulated gastric fluid (acidic), carbamate-containing structures can be susceptible to rapid degradation.[8] The cis-isomer of some oxazolidines has been shown to undergo immediate ring-opening upon O-protonation.[7]

The likely degradation product from hydrolysis is the corresponding N-substituted serine derivative. This degradation pathway is a critical consideration for formulation, especially for oral dosage forms that must pass through the varying pH environments of the gastrointestinal tract.

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Oxidative Degradation

Oxidative stress is another critical factor. Studies on related oxazolidinone antibacterial agents have shown that degradation can occur via oxidation.[9] The mechanism is believed to proceed through a hydrogen abstraction (HAT) pathway.[9] The presence of transition metal ions can significantly influence the rate of degradation and the distribution of products.[9] Therefore, the use of chelating agents in formulations may be necessary to minimize oxidative degradation.

Thermal and Photolytic Stability

As with most organic molecules, elevated temperatures will accelerate degradation rates. The recommended storage temperature of 0-8 °C underscores the compound's potential thermal lability.[4]

Experimental Assessment of Stability

A robust understanding of thermodynamic stability requires rigorous experimental evaluation. This typically involves forced degradation (stress testing) studies and the development of a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and validate the analytical methods used for stability testing.[10]

Caption: Experimental workflow for forced degradation (stress testing).

Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of (R)-2-Oxooxazolidine-5-carboxylic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 37°C or 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH. Follow the same incubation and sampling procedure as for acidic degradation. Neutralize samples before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide. Incubate at a controlled temperature and collect samples at various time points.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) and analyze at set intervals.

-

Analysis: Analyze all samples, along with an undegraded control, using a validated stability-indicating HPLC method. The goal is to achieve approximately 5-20% degradation of the active substance.[10]

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Protocol: HPLC Method Development

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for polar heterocyclic compounds.

-

Mobile Phase:

-

Phase A: An aqueous buffer (e.g., 20 mM phosphate buffer) with the pH adjusted to be at least 2 units away from the pKa of the carboxylic acid to ensure consistent ionization.

-

Phase B: Acetonitrile or Methanol.

-

-

Elution: A gradient elution (e.g., starting with 5% B and increasing to 95% B over 20-30 minutes) is typically required to separate the polar parent compound from potentially less polar degradation products.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths and to assess peak purity. Mass spectrometry (MS) detection is invaluable for identifying the mass-to-charge ratio of unknown degradation products.[8][12]

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key validation step is to demonstrate that all degradation products are resolved from the parent peak and from each other.

Computational Insights into Stability

In addition to experimental work, computational chemistry provides powerful tools for predicting and understanding molecular stability.[13][14] Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the oxazolidinone ring.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.[15]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electrophilic sites (positive potential, susceptible to nucleophilic attack) and nucleophilic sites (negative potential). For the oxazolidinone ring, the carbonyl carbon is expected to be a primary electrophilic site.[15]

Caption: Workflow for computational assessment of molecular stability.

Summary of Stability Profile and Implications

The is governed primarily by the integrity of its oxazolidinone ring.

| Parameter | Stability Concern | Implication for Drug Development |

| pH | High susceptibility to hydrolysis, especially under basic conditions.[7] | Careful pH control in formulations is critical. Enteric coatings may be needed for oral delivery to protect against stomach acid.[8] |

| Temperature | Degradation is accelerated by heat.[10] | Requires refrigerated storage (0-8 °C) and controlled temperatures during manufacturing and shipping.[4] |

| Oxidation | Potential for oxidative degradation, which may be catalyzed by metal ions.[9] | Use of antioxidants or chelating agents in liquid formulations may be required. Packaging should protect from oxygen. |

| Light | Potential for photolytic degradation.[10] | Requires protection from light during storage and manufacturing. |

Conclusion

(R)-2-Oxooxazolidine-5-carboxylic acid, while a powerful synthetic intermediate, possesses inherent thermodynamic liabilities centered on the oxazolidinone ring's susceptibility to hydrolysis. Its stability is highly dependent on environmental factors, particularly pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, gained through a combination of forced degradation studies, validated stability-indicating analytical methods, and computational modeling, is essential for the successful development of safe, stable, and effective pharmaceuticals. The protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to comprehensively evaluate and manage the stability of this important molecule.

References

-

Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97. [Link]

-

ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

-

Galanis, A. S., et al. (2012). Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 66, 291-6. [Link]

-

Silva, J. P., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]

-

ACS Publications. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. [Link]

-

Sykłowska-Baranek, K., et al. (2021). Explanation of the Formation of Complexes between Representatives of Oxazolidinones and HDAS-β-CD Using Molecular Modeling as a Complementary Technique to cEKC and NMR. Molecules, 26(14), 4253. [Link]

-

Al-Rashida, M., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link]

-

Ramesh, D., et al. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development, 18(7), 872-880. [Link]

-

ResearchGate. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. [Link]

-

Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 37(3), 408-420. [Link]

-

Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 693(2), 141-154. [Link]

- Google Patents. (2020). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.

-

Molecules. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Academia.edu. (n.d.). Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. [Link]

-

Thompson, S. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]

-

National Center for Biotechnology Information. (2021). 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. [Link]

-

ResearchGate. (n.d.). New Fragmentation of 2-Isoxazoline-5-carboxylic Acid Chlorides. [Link]

-

International Journal of ChemTech Research. (n.d.). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). [Link]

-

KEGG. (n.d.). 2-Oxocarboxylic acid metabolism - Reference pathway. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

-

National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). SYNTHESIS AND ANTIMICROBIAL STUDIES OF OXAZOLIDINONE DERIVATIVES. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. orientjchem.org [orientjchem.org]

- 3. 2-Oxooxazolidine-5-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-2-Oxooxazolidine-5-carboxylic acid | 145308-08-3 [sigmaaldrich.com]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

- 11. sepscience.com [sepscience.com]

- 12. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Advanced Applications and Synthesis of (R)-5-Carboxy-2-Oxazolidinone Derivatives in Asymmetric Synthesis and Drug Discovery

As a Senior Application Scientist, I present this technical whitepaper to elucidate the synthetic utility, mechanistic causality, and pharmaceutical applications of the 5-carboxy-2-oxazolidinone scaffold. While 4-substituted oxazolidinones (Evans auxiliaries) are ubiquitous in asymmetric aldol and alkylation reactions, the 5-carboxy variants—such as (4S,5R)-4-methyl-5-carboxy-2-oxazolidinone—offer a unique bifunctional geometry. They provide the rigid, stereocontrolling environment of an oxazolidinone while presenting an electrophilic carboxylate handle for downstream peptide coupling or active-site binding.

Mechanistic Foundations & Scaffold Causality

The strategic value of the (R)-5-carboxy-2-oxazolidinone core lies in its conformational rigidity. The five-membered carbamate ring restricts the rotational degrees of freedom of attached substituents, effectively locking the dihedral angles.

Causality in Drug Design: When incorporated into peptidomimetics, such as1[1], the 5-carboxy group acts as a highly directional hydrogen-bond acceptor/donor. Replacing flexible moieties (like the 2,6-dimethylphenoxyacetyl group in Lopinavir) with an N-phenyloxazolidinone-5-carboxylic acid derivative reduces the entropic penalty of binding, thereby enhancing the inhibitor's affinity for the viral protease active site[1].

Causality in Synthesis: The synthesis of these molecules often relies on masked functional groups or strained ring expansions to preserve delicate stereocenters. Direct construction of the 5-carboxy oxazolidinone is synthetically challenging due to the water solubility and potential epimerization of the α-chiral carboxylic acid. Therefore, field-proven methodologies utilize robust precursors, such as phenyl rings (as masked carboxylates) or chiral aziridines (as strained electrophiles), to ensure absolute stereocontrol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify stereochemical fidelity and chemical purity.

Protocol A: Oxidative Cleavage of Phenyl Rings to 5-Carboxylic Acids

This protocol details the synthesis of (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone from the commercially available2[2], a critical step in the3[3].

-

N-Boc Protection:

-

Procedure: Dissolve (4S,5R)-(−)-4-methyl-5-phenyl-2-oxazolidinone (1 eq) in anhydrous THF. Add DMAP (0.2 eq), triethylamine (1.2 eq), and di-tert-butyl pyrocarbonate (Boc₂O, 1.5 eq). Stir at room temperature for 2 hours[3].

-

Causality: The electron-withdrawing N-Boc group is strictly required to deactivate the oxazolidinone nitrogen. Without it, the subsequent harsh oxidation step would lead to N-oxide formation and ring degradation.

-

Validation Checkpoint: TLC monitoring (Hexanes/EtOAc) should show complete consumption of the starting material. IR spectroscopy will confirm the presence of a new carbamate C=O stretch at ~1740 cm⁻¹.

-

-

Biphasic Oxidative Cleavage:

-

Procedure: Dissolve the N-Boc intermediate in a CCl₄/CH₃CN/H₂O mixture. Add NaIO₄ (15 eq) followed by a catalytic amount of RuCl₃·3H₂O (0.05 eq). Stir vigorously until the organic layer turns pale yellow[3].

-

Causality: The phenyl ring acts as a latent carboxylate. RuO₄ (generated in situ) aggressively cleaves the aromatic C-C bonds. NaIO₄ serves as the terminal oxidant to continuously regenerate the catalytic Ru(VIII) species, providing a clean, stereoretentive route to the carboxylic acid.

-

Validation Checkpoint: ¹H NMR must show the complete disappearance of aromatic protons (7.2–7.4 ppm) and the appearance of a broad carboxylic acid O-H stretch in the IR spectrum (2500–3300 cm⁻¹).

-

Synthetic workflow for (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone via oxidative cleavage.

Protocol B: Stereospecific Ring Expansion of Aziridine-2-carboxylates

This protocol describes the conversion of 4 derivatives into oxazolidin-2-ones[4].

-

Electrophilic Activation:

-

Procedure: Treat enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate (1.5 eq) in toluene[4].

-

Causality: Acylation of the aziridine nitrogen forms a highly reactive aziridinium ion intermediate. This capitalizes on the inherent ring strain (~27 kcal/mol) to drive the subsequent reaction forward without the need for highly toxic phosgene gas[4].

-

-

Intramolecular Cyclization:

-

Procedure: Allow the intermediate to undergo spontaneous intramolecular cyclization, yielding the 2-oxazolidinone-5-carboxylic acid ethyl ester[4].

-

Causality: The adjacent ester carbonyl oxygen acts as an internal nucleophile. The reaction proceeds via a regioselective ring-opening that strictly retains the configuration at the C-2 center of the aziridine, which translates directly to the C-5 position of the newly formed oxazolidinone[4].

-

Validation Checkpoint: Chiral HPLC must confirm an enantiomeric excess (ee) of >98%. ¹³C NMR will verify the presence of the distinct oxazolidinone carbamate carbon (~155 ppm).

-

Stereospecific ring expansion of aziridine-2-carboxylates to oxazolidinone-5-carboxylates.

Quantitative Data: Yields and Stereochemical Purity

The following table summarizes the quantitative metrics and analytical standards for key intermediates and products discussed in the workflows above.

| Compound | Optical Rotation [α]²⁵/D | Optical Purity (ee) | Melting Point | Key Application / Role |

| (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | −168° (c = 2, CHCl₃) | ≥99% (HPLC) | 121-123 °C | Stable precursor for 5-carboxy derivatives[2] |

| (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone | N/A | >98% (HPLC) | N/A | Hapten synthesis for RNase T1 catalytic antibodies[3] |

| (S)-N-phenyloxazolidinone-5-carboxylic acid | N/A | >98% (HPLC) | N/A | P2' Ligand for HIV-1 Protease Inhibitors[1] |

| 2-Oxazolidinone-5-carboxylic acid ethyl ester | N/A | >98% (HPLC) | N/A | Site-selective peptide modification[4] |

Advanced Pharmaceutical Applications

The utility of the 5-carboxy-2-oxazolidinone scaffold extends far beyond basic chiral auxiliaries, playing a pivotal role in advanced drug discovery and enzymology:

-

HIV-1 Protease Inhibitors: In the development of pseudosymmetric dipeptide isosteres, the incorporation of (S)-N-phenyloxazolidinone-5-carboxylic acids at the P2' position yields highly potent inhibitors. For instance, specific derivatives exhibit K_i values as low as 0.98 nM against HIV-1 protease, demonstrating the scaffold's superior ability to mimic the transition state and engage in critical hydrogen bonding within the viral active site[1].

-

Catalytic Antibodies (RNase T1 Folding): The (4S,5R)-N-Boc-4-methyl-5-carboxy-2-oxazolidinone derivative is utilized to synthesize haptens that mimic the twisted transition state of peptidyl-prolyl cis-trans isomerization. Antibodies elicited against these haptens successfully catalyze the rate-limiting isomerization step in the folding of ribonuclease T1, showcasing the scaffold's precise geometric control[3].

References

- Sigma-Aldrich. "(4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone Product Specification.

- Ma, L., et al. "Antibody catalysis of peptidyl-prolyl cis-trans isomerization in the folding of RNase T1." Proceedings of the National Academy of Sciences of the USA, 95(13), 7251-7256 (1998).

- NIH PubMed Central. "Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres." PMC.

- Benchchem. "Aziridine-2-carboxylic acid | 54080-06-7.

Sources

- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4S,5R)-(-)-4-甲基-5-苯基-2-噁唑啉酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Aziridine-2-carboxylic acid | 54080-06-7 | Benchchem [benchchem.com]

2.[1][2] Methodological & Application

using (R)-2-Oxooxazolidine-5-carboxylic acid in peptide synthesis

Technical Engineering Guide: Utilizing (R)-2-Oxooxazolidine-5-carboxylic Acid in Peptidomimetic Design

Mechanistic Rationale & Structural Causality

(R)-2-Oxooxazolidine-5-carboxylic acid (Oxd) is a highly specialized, conformationally restricted chiral building block. In the realm of advanced peptide synthesis and drug discovery, it is deployed not merely as an amino acid substitute, but as a biophysical engineering tool to force specific secondary structures and enhance target binding affinities.

The deployment of the Oxd scaffold is driven by two primary mechanistic advantages:

-

Conformational Restriction & Target Anchoring: The five-membered oxazolidinone ring locks the ϕ and ψ dihedral angles of the peptide backbone, acting as a pseudoproline surrogate. However, unlike proline, the cyclic carbamate of Oxd features a highly polarized carbonyl oxygen that acts as a potent hydrogen-bond acceptor. In the design of clinical-grade HIV-1 protease inhibitors, this specific carbonyl is responsible for forming an essential, high-affinity hydrogen bond network with the invariant Asp29 residue of the protease binding pocket .

-

Chemoselectivity and Epimerization Resistance: The cyclic nature of Oxd inherently prevents the formation of an oxazolone intermediate during carboxyl activation. Consequently, Oxd can be coupled with zero risk of α -carbon epimerization. Furthermore, the ring nitrogen is part of a urethane (carbamate) system with a pKa of ~12–13. This renders the NH non-nucleophilic under standard coupling conditions, preventing unwanted oligomerization without the need for temporary N-protection .

Mechanistic pathways of oxazolidinone-induced conformational restriction and target binding.

Material Specifications & Quantitative Data

To ensure reproducibility across synthetic runs, the physical and chemical parameters of (R)-2-Oxooxazolidine-5-carboxylic acid must be strictly controlled.

| Parameter | Specification / Value | Operational Significance |

| Molecular Weight | 131.09 g/mol | Required for precise stoichiometric calculations. |

| Chemical Formula | C₄H₅NO₄ | Confirms absence of heavy counter-ions. |

| Appearance | White to off-white powder | Discoloration indicates oxidative degradation. |

| Solubility | DMF, DMSO, NMP (>0.5 M) | Ensures compatibility with standard SPPS solvents. |

| pKa (Ring NH) | ~12.5 | Explains the lack of nucleophilicity; no N-protection needed. |

| Mass Shift (LC-MS) | +113.05 Da | Used for self-validating sequence confirmation. |

| Coupling Efficiency | >98% (with HATU/DIPEA) | Validates the requirement for highly reactive coupling agents. |

Standard Operating Protocols (SOPs)

Because the cyclic carbamate nitrogen of Oxd is highly unreactive, chain elongation from the Oxd nitrogen is synthetically prohibitive under standard conditions. Therefore, Oxd is strictly utilized as an N-terminal capping group or a P2/P3 terminal ligand in peptidomimetics.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol details the coupling of Oxd to a resin-bound peptide's free N-terminus.

Step-by-Step Methodology:

-

Resin Preparation: Swell 0.1 mmol of Fmoc-AA-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Activation & Coupling:

-

The Causality: The α -carbon of Oxd is sterically hindered by the adjacent cyclic system. Standard carbodiimides (e.g., DIC alone) or HBTU will yield incomplete acylation. We mandate the use of HATU . HATU generates a highly reactive 7-aza-OBt ester; the adjacent pyridine nitrogen provides a neighboring-group effect that accelerates aminolysis, overcoming the steric bulk.

-

Action: Dissolve 0.4 mmol (4 eq) of (R)-2-Oxooxazolidine-5-carboxylic acid and 0.4 mmol (4 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate, then add to the resin. Agitate for 2 hours at room temperature.

-

-

Self-Validating Quality Control (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

-

Validation Logic: The Kaiser test detects free primary amines. A negative (yellow/colorless) result confirms the complete acylation of the peptide by Oxd. If the test is positive (blue), the system has detected steric failure; repeat Step 3 before proceeding.

-

-

Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether.

-

Self-Validating Mass Spectrometry: Analyze the crude precipitate via LC-MS. The protocol validates itself if the mass spectrum shows the expected [M+H]+ with a mass shift of exactly +113.05 Da relative to the precursor peptide, confirming intact Oxd incorporation without ring opening.

Workflow for incorporating (R)-2-Oxooxazolidine-5-carboxylic acid via SPPS.

Protocol B: Solution-Phase Synthesis of Protease Inhibitor P2 Ligands

When synthesizing non-peptidic protease inhibitors (e.g., hydroxyethylamine-based HIV-1 inhibitors), Oxd must be coupled to sterically hindered secondary amines.

Step-by-Step Methodology:

-

Acid Chloride Activation:

-

The Causality: Because the Oxd ring NH is non-nucleophilic, the carboxylic acid can be aggressively activated to an acid chloride without risking self-polymerization. This ensures 100% conversion when coupling to highly hindered secondary amines in protease inhibitor cores.

-

Action: Suspend 1.0 mmol of Oxd in anhydrous Dichloromethane (DCM) at 0 °C. Add 1.5 mmol of oxalyl chloride dropwise, followed by a catalytic drop of DMF. Stir for 2 hours, then concentrate in vacuo to yield the Oxd-acid chloride.

-

-

Coupling: Dissolve the target secondary amine core (0.9 mmol) in DCM with 2.0 mmol of Triethylamine (TEA). Slowly add the Oxd-acid chloride (dissolved in DCM) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.

-

Self-Validating Quality Control (TLC/HPLC): Monitor the reaction via TLC (EtOAc/Hexane). The system is validated when the distinct spot of the starting amine core disappears, replaced by a lower-polarity spot corresponding to the Oxd-capped inhibitor. Quench with saturated NaHCO₃ and extract.

References

-

Title: Structure-Based Design, Synthesis, and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Reactions of polyfunctional amino acids with N,N'-carbonyldiimidazole in aqueous solution--oligopeptide formation Source: Biochimica et Biophysica Acta (BBA) - Protein Structure URL: [Link]

Methodological & Application

Application Note: Stereoretentive Amide Coupling of (R)-2-Oxooxazolidine-5-Carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the amide coupling of (R)-2-oxooxazolidine-5-carboxylic acid with primary and secondary amines while preserving the C5 stereocenter and preventing cyclic carbamate degradation.

Mechanistic Insights & Causality

The coupling of (R)-2-oxooxazolidine-5-carboxylic acid with amines presents unique synthetic challenges compared to standard peptide synthesis. As a Senior Application Scientist, it is critical to understand the dual vulnerabilities of this scaffold:

-

Risk of Decarboxylative Ring-Opening: The 2-oxooxazolidine ring is a cyclic carbamate. While generally stable under mild conditions, exposure to strong bases or highly nucleophilic unhindered amines at elevated temperatures can trigger a decarboxylative ring-opening cascade. This pathway yields undesired β -amino alcohol derivatives or, in the presence of specific nucleophiles, β -chalcogen amines 1.

-

C5 Epimerization (Racemization): The C5 proton is situated α to the carboxylic acid. Upon activation by a coupling reagent (forming an active ester), the acidity of this proton increases significantly. If the reaction is subjected to prolonged activation times or strong/excessive base, base-catalyzed enolization occurs, leading to the loss of the critical (R)-configuration.

Causality in Reagent Selection: To mitigate these risks, the protocol mandates the use of highly efficient coupling reagents (such as HATU or T3P) that ensure rapid consumption of the activated intermediate 2. Furthermore, strictly mild, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) must be utilized at ambient temperatures to suppress both ring-opening and enolization 3.

Reaction Pathway & Workflow Visualization

The following diagram illustrates the kinetic pathways during the coupling process, highlighting the narrow optimal window between successful stereoretentive coupling and degradation.

Reaction pathways for the amide coupling of (R)-2-oxooxazolidine-5-carboxylic acid.

Reagent Selection Matrix

The choice of coupling conditions dictates the purity and stereochemical integrity of the final product. The table below summarizes the quantitative and qualitative parameters for selecting the appropriate coupling system based on established pharmaceutical workflows 24.

| Coupling System | Preferred Base | Solvent | Typical Time | Yield Range | Epimerization Risk | Primary Advantage |

| HATU | DIPEA or NMM | DMF / DMSO | 2 - 10 h | 80 - 95% | Low | Extremely fast kinetics; ideal for sterically hindered amines. |

| EDC / HOBt | DIPEA | DMF / DCM | 12 - 18 h | 70 - 85% | Low-Medium | Water-soluble byproducts; highly cost-effective for scale-up. |

| T3P (50% in EtOAc) | TEA or DIPEA | EtOAc / DMF | 2 - 4 h | 75 - 90% | Very Low | Minimal epimerization; simple aqueous workup. |

Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Coupling (Discovery Scale)

Optimized for challenging or sterically hindered amines, ensuring rapid conversion before side reactions can occur.

Materials:

-

(R)-2-Oxooxazolidine-5-carboxylic acid (1.0 equiv, e.g., 0.12 mmol)

-

Target Amine (1.0 equiv, e.g., 0.12 mmol)

-

HATU (1.05 equiv, 0.126 mmol)

-

DIPEA (2.5 equiv, 0.30 mmol)

-

Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL reaction vial and equip it with a magnetic stir bar. Purge the vial with inert gas (N₂ or Ar).

-

Dissolution: Add (R)-2-oxooxazolidine-5-carboxylic acid and the target amine to the vial. Inject anhydrous DMF (2.0 mL) and stir to achieve a homogenous solution.

-

Cooling: Submerge the vial in an ice-water bath (0 °C) for 5 minutes. Note: Cooling minimizes the initial exotherm upon base addition, protecting the stereocenter.

-

Activation: Add HATU (1.05 equiv) in one portion. Immediately follow with the dropwise addition of DIPEA (2.5 equiv) over 2 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 10 hours. Monitor reaction progression via LC-MS.

-

Quenching & Isolation: Once the acid is consumed, quench the reaction by adding 5 mL of cold distilled water. If the product precipitates, collect it via vacuum filtration and wash with cold water. Otherwise, extract the aqueous layer with Ethyl Acetate (3 × 5 mL), wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling (Scale-Up / Low Epimerization)

Propylphosphonic anhydride (T3P) acts as a mild coupling agent that significantly reduces the risk of C5 racemization and avoids the toxic byproducts associated with uronium reagents.

Materials:

-

(R)-2-Oxooxazolidine-5-carboxylic acid (1.5 equiv, e.g., 0.30 mmol)

-

Target Amine Hydrochloride (1.0 equiv, e.g., 0.20 mmol)

-

T3P (50% w/w in EtOAc) (1.5 equiv, 0.30 mmol)

-

Triethylamine (TEA) or DIPEA (3.0 equiv, 0.60 mmol)

-

Anhydrous DMF or EtOAc (3.0 mL)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, suspend the amine hydrochloride and (R)-2-oxooxazolidine-5-carboxylic acid in DMF (3.0 mL).

-

Neutralization: Add TEA (3.0 equiv) dropwise. Note: The excess base is required to neutralize the amine hydrochloride salt and facilitate the coupling.

-

Coupling: Add the T3P solution (1.5 equiv) dropwise at room temperature.

-

Propagation: Stir the mixture at room temperature for 2 to 4 hours.

-

Workup: Dilute the reaction with EtOAc (10 mL) and wash sequentially with saturated aqueous NaHCO₃ (5 mL), 1M HCl (5 mL) [skip acid wash if the product contains basic amines], and brine (5 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Self-Validating System & Analytical Quality Control

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed post-isolation:

-

Mass Spectrometry (LC-MS): Confirm the presence of the desired [M+H]+ or [M−H]− ion. Crucially, scan for a mass of [M+18] or [M−44] which indicates hydrolytic ring-opening or decarboxylation, respectively. If these are present, reduce the base equivalents in subsequent runs.

-

Chiral HPLC: Compare the retention time of the product against a racemic standard (synthesized using an achiral base/heat or starting from racemic acid). A threshold of >95% enantiomeric excess (ee) validates that the coupling conditions successfully prevented C5 epimerization.

-

¹H NMR Spectroscopy: Verify the structural integrity of the oxazolidinone ring. The characteristic signals for the C5 methine proton (typically a multiplet around 4.8–5.2 ppm) and the C4 methylene protons (typically around 3.5–4.0 ppm) must be intact and integrate correctly relative to the new amide substituents.

References

-

Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines Source: RSC Advances URL:[Link]

-

AMIDE COMPOUND (EP 3018123 A1) Source: European Patent Office / Googleapis URL:[Link]

- 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors (WO2021257418A1)

- 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors (T3P Coupling Example)

Sources

- 1. Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]

- 4. WO2021257418A1 - 2-oxo-oxazolidine-5-carboxamides as nav1.8 inhibitors - Google Patents [patents.google.com]

Application Note: Orthogonal Protecting Group Strategies for (R)-2-Oxooxazolidine-5-Carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Strategic Rationale

(R)-2-Oxooxazolidine-5-carboxylic acid is a highly versatile chiral building block utilized extensively in the synthesis of oxazolidinone-class therapeutics. This scaffold forms the core of critical active pharmaceutical ingredients (APIs), including the oral anticoagulant Rivaroxaban (a direct Factor Xa inhibitor) and advanced monoamine oxidase (MAO)-sparing antibacterial agents like PF-00422602 12.

To successfully incorporate this molecule into complex synthetic sequences—such as Buchwald-Hartwig N-arylations or C5-carboxamidation—chemists must navigate its dual reactivity. The molecule possesses two functional handles:

-

N3 Secondary Amine: Embedded within a cyclic carbamate.

-

C5 Carboxylic Acid: Prone to epimerization or decarboxylation under harsh conditions.

Because downstream functionalization often requires independent manipulation of these sites, establishing a robust, orthogonal protecting group strategy is a mandatory first step in process development 3.

Mechanistic Insights into Site-Selective Protection

The N3 Position: Overcoming Poor Nucleophilicity

Unlike standard aliphatic secondary amines, the nitrogen atom in the oxazolidinone ring is part of a cyclic carbamate. Its lone pair is heavily delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity (pKa ~ 11–12). Standard protection conditions (e.g., Boc₂O at room temperature) will result in near-zero conversion. Causality for Reagent Selection: To achieve N-acylation, one must either deprotonate the nitrogen using a strong base (e.g., NaH) or utilize a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP attacks the anhydride to form a highly electrophilic N-Boc-pyridinium intermediate, which forces the reaction forward even with the weakly nucleophilic oxazolidinone nitrogen 4.

The C5 Position: Avoiding Ring-Opening

The oxazolidinone ring is generally stable to acidic conditions but is highly susceptible to base-catalyzed hydrolysis (ring-opening of the cyclic carbamate). Causality for Reagent Selection: When protecting the C5 carboxylic acid, basic esterification (e.g., Alkyl halide + K₂CO₃) risks degrading the starting material. Therefore, acid-catalyzed Fischer esterification or thionyl chloride (SOCl₂)-mediated esterification is the optimal, self-preserving choice.

Orthogonal Protection Matrix

The following table summarizes the quantitative parameters and orthogonality of the most effective protecting groups for this scaffold.

Table 1: Orthogonal Protection Matrix for (R)-2-Oxooxazolidine-5-carboxylic acid

| Protecting Group | Target Site | Reagents Required | Cleavage Conditions | Orthogonality & Causality Notes |

| Boc (tert-Butoxycarbonyl) | N3 | Boc₂O, DMAP, Et₃N | TFA/DCM or HCl/Dioxane | Acid-labile. Highly orthogonal to basic saponification (C-OMe cleavage) and hydrogenolysis. |

| Cbz (Benzyloxycarbonyl) | N3 | Cbz-Cl, NaH, DMF | H₂, Pd/C | Hydrogenolysis-labile. Stable to mild acids and bases. Ideal if downstream targets are acid-sensitive. |

| Methyl Ester (-OMe) | C5 | MeOH, SOCl₂ (0 °C to RT) | LiOH, THF/H₂O (0 °C) | Base-labile. Perfectly orthogonal to N-Boc. Requires strict temperature control during cleavage to prevent ring opening 5. |

| Benzyl Ester (-OBn) | C5 | BnOH, EDC, DMAP | H₂, Pd/C | Hydrogenolysis-labile. Orthogonal to N-Boc, but cannot be used alongside N-Cbz without simultaneous global deprotection. |

Experimental Workflows and Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to the next synthetic step.

Protocol A: Synthesis of (R)-3-(tert-Butoxycarbonyl)-2-oxooxazolidine-5-carboxylic acid

Objective: Selective N-protection utilizing nucleophilic catalysis.

-

Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add (R)-2-Oxooxazolidine-5-carboxylic acid (10.0 g, 76.3 mmol) and anhydrous THF (100 mL).

-

Catalyst & Base Addition: Add Triethylamine (11.7 mL, 84.0 mmol, 1.1 eq) and DMAP (0.93 g, 7.6 mmol, 0.1 eq). Stir for 10 minutes at room temperature.

-

Acylation: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (18.3 g, 84.0 mmol, 1.1 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours.

-

Workup: Quench the reaction with 1M HCl (50 mL) to neutralize DMAP and Et₃N. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation & QC:

-

TLC: Run in 10% MeOH/DCM. The product will show a higher Rf than the starting material and stain strongly with KMnO₄.

-

¹H NMR (CDCl₃): Confirm success by the appearance of a sharp 9H singlet at ~1.50 ppm corresponding to the tert-butyl group 6.

-

Protocol B: Synthesis of Methyl (R)-2-oxooxazolidine-5-carboxylate

Objective: Selective C-protection avoiding base-catalyzed ring opening.

-

Setup: In a 250 mL round-bottom flask, suspend (R)-2-Oxooxazolidine-5-carboxylic acid (10.0 g, 76.3 mmol) in anhydrous Methanol (120 mL). Cool the suspension to 0 °C using an ice-water bath.

-

In-situ Acid Generation: Slowly add Thionyl Chloride (SOCl₂) (6.6 mL, 91.5 mmol, 1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction with vigorous evolution of SO₂ and HCl gases. Perform in a well-ventilated fume hood.

-

Esterification: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The suspension will gradually turn into a clear solution as the ester forms.

-

Workup: Concentrate the mixture under reduced pressure to remove methanol and residual HCl. Redissolve the crude oil in DCM (100 mL) and wash with saturated aqueous NaHCO₃ (50 mL) to remove unreacted acid. Dry the organic layer over MgSO₄ and evaporate to yield the product as a white solid.

-

Self-Validation & QC:

-

LC-MS: Look for the [M+H]⁺ peak at m/z 146.1 (a +14 Da shift from the starting material).

-

¹H NMR (CDCl₃): Confirm the presence of a 3H singlet at ~3.82 ppm (methyl ester protons).

-

Pathway Visualization

The following diagram maps the logical relationship between the starting material, the orthogonal protection steps, and the subsequent selective deprotection pathways used in advanced API synthesis.

Caption: Orthogonal protection and functionalization workflow for oxazolidinone derivatives.

References

- Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602)

- Current Updates on Oxazolidinone and Its Significance PMC / National Institutes of Health URL

- Copper Catalyzed Assembly of N-Aryloxazolidinones: Synthesis of Linezolid, Tedizolid, and Rivaroxaban ResearchGate URL

- Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents Taylor & Francis URL

- Oxazolidinone antibiotics - European Patent Office - EP 2915813 B1 Google Patents / Googleapis URL

- CA3142998A1 - Pyrazine carbamates and their use as glun2b receptor modulators Google Patents URL

Sources

- 1. Antibacterial oxazolidinones possessing a novel C-5 side chain. (5R)-trans-3-[3-Fluoro-4- (1-oxotetrahydrothiopyran-4-yl)phenyl]-2- oxooxazolidine-5-carboxylic acid amide (PF-00422602), a new lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA3142998A1 - Pyrazine carbamates and their use as glun2b receptor modulators - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

Catalytic Applications of Oxazolidinone Scaffolds in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Oxazolidinone Ring in Asymmetric Catalysis

The oxazolidinone framework has become a cornerstone in modern asymmetric synthesis, providing a rigid and predictable chiral environment for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] These heterocyclic compounds, particularly the N-acylated derivatives, function as powerful chiral auxiliaries. The seminal work by David A. Evans demonstrated their exceptional ability to direct the stereochemical outcome of reactions, leading to the synthesis of enantiomerically pure compounds.[2] This stereocontrol is primarily achieved through steric hindrance, where the substituent on the chiral auxiliary effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile to approach from the less hindered side. This principle has been instrumental in the synthesis of complex molecules, including numerous natural products and pharmaceutical agents.[3]

While the broader class of oxazolidinones, typically derived from readily available amino alcohols, is well-documented, this guide focuses on derivatives of the chiral building block, (R)-2-Oxooxazolidine-5-carboxylic acid . This molecule offers a unique scaffold where the chirality is centered adjacent to a versatile carboxylic acid handle, presenting distinct opportunities for the design of novel chiral auxiliaries and ligands.

Core Concept: From (R)-2-Oxooxazolidine-5-carboxylic Acid to Catalytically Active Derivatives

The synthetic utility of (R)-2-Oxooxazolidine-5-carboxylic acid lies in the strategic modification of its carboxyl group. This functional group serves as a key anchor point for the attachment of various molecular fragments that can then participate in or influence a catalytic cycle. The rigid oxazolidinone ring system provides a stable chiral backbone, ensuring the effective transfer of stereochemical information during a reaction.

Caption: Key stages in an oxazolidinone-controlled asymmetric aldol reaction.

Protocol 1: Asymmetric Aldol Reaction of an N-Acyl (R)-2-Oxooxazolidine-5-carboxamide Derivative

This protocol outlines a general procedure for the diastereoselective aldol reaction using a hypothetical N-acyl derivative of (R)-2-Oxooxazolidine-5-carboxylic acid.

Materials:

-

N-Propanoyl-(R)-2-oxooxazolidine-5-carboxamide (1.0 eq)

-

Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Aldehyde (e.g., isobutyraldehyde) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Phosphate buffer (pH 7)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-propanoyl-(R)-2-oxooxazolidine-5-carboxamide in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add Bu₂BOTf, followed by the dropwise addition of Et₃N.

-

Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.

-

Add the aldehyde dropwise to the reaction mixture.

-

Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction at 0 °C by adding phosphate buffer, followed by methanol and hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Separate the aqueous and organic layers. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude aldol adduct.

-

Purify the product by flash column chromatography.

Application in Asymmetric Alkylation

Derivatives of (R)-2-Oxooxazolidine-5-carboxylic acid can also serve as effective chiral auxiliaries in asymmetric alkylation reactions. The N-acylated oxazolidinone is deprotonated to form a chiral enolate, which then reacts with an alkyl halide. The stereochemistry of the newly formed stereocenter is dictated by the steric influence of the oxazolidinone auxiliary.

Protocol 2: Asymmetric Alkylation of an N-Acyl (R)-2-Oxooxazolidine-5-carboxamide

Materials:

-

N-Propanoyl-(R)-2-oxooxazolidine-5-carboxamide (1.0 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried flask under argon, dissolve the N-propanoyl-(R)-2-oxooxazolidine-5-carboxamide in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add NaHMDS dropwise and stir for 30 minutes to generate the sodium enolate.

-

Add the alkyl halide to the solution.

-

Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the product via flash chromatography.

Cleavage of the Chiral Auxiliary

A critical step in the utility of chiral auxiliaries is their efficient removal to unveil the desired chiral product, while ideally allowing for the recovery and recycling of the auxiliary itself. Various methods exist for the cleavage of the N-acyl bond.

Protocol 3: Reductive Cleavage with Lithium Borohydride

This protocol yields the chiral alcohol.

Materials:

-

Oxazolidinone adduct (from aldol or alkylation reaction) (1.0 eq)

-

Lithium borohydride (LiBH₄) (2.0 eq)

-

Anhydrous diethyl ether

-

Water

-

1 M Sodium hydroxide (NaOH)

Procedure:

-

Dissolve the oxazolidinone adduct in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add LiBH₄ to the solution.

-

Stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by the dropwise addition of water at 0 °C.

-

Add 1 M NaOH and stir for 30 minutes.

-

Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

The crude product can be purified by chromatography. The chiral auxiliary can also be recovered from the aqueous layer after acidification and extraction.

Data Summary

The following table summarizes typical results that can be expected when using oxazolidinone-based chiral auxiliaries in asymmetric synthesis. Note that specific results for derivatives of (R)-2-Oxooxazolidine-5-carboxylic acid are not widely reported and these values are representative of the general class of compounds.

| Reaction Type | Electrophile/Substrate | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (ee) |

| Asymmetric Aldol | Aromatic Aldehydes | >95:5 | >99% |

| Aliphatic Aldehydes | >90:10 | >98% | |

| Asymmetric Alkylation | Benzyl Bromide | >98:2 | >99% |

| Methyl Iodide | >95:5 | >99% |

Conclusion and Future Outlook

Derivatives of (R)-2-Oxooxazolidine-5-carboxylic acid represent a promising, yet underexplored, class of chiral controllers for asymmetric synthesis. The principles established for the well-known Evans-type auxiliaries provide a solid foundation for the development of new catalytic applications based on this unique chiral scaffold. The presence of the C5-carboxylic acid functionality offers a versatile handle for creating a diverse library of derivatives, potentially leading to novel ligands for metal-catalyzed processes or auxiliaries with fine-tuned steric and electronic properties. Further research into the synthesis and catalytic applications of these specific derivatives is warranted and holds the potential to expand the toolkit of synthetic chemists in the pursuit of enantiomerically pure molecules.

References

- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Ager, D. J., et al. (1996). 2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.

- Palomo, C., et al. (2004). N-Acyl-2-oxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. European Journal of Organic Chemistry, 2004(20), 4171-4190.

- Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric catalysis. Chemical Reviews, 98(7), 2405-2494.

- Evans, D. A. (1988). Stereoselective organic reactions: catalysts for the formation of C-C bonds. Angewandte Chemie International Edition in English, 27(9), 1137-1152.

- Corey, E. J., & Guzman-Perez, A. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.

- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.

-

Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams. The Journal of Organic Chemistry. Available at: [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available at: [Link]

Sources

- 1. Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

3.[2][3] Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions of (R)-2-Oxooxazolidine-5-carboxylic Acid

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the yield and purity of amide coupling reactions involving (R)-2-Oxooxazolidine-5-carboxylic acid. As a chiral building block, this compound presents unique challenges and opportunities in the synthesis of complex molecules. This resource will help you navigate these complexities and achieve optimal results in your experiments.

I. Understanding the Unique Chemistry of (R)-2-Oxooxazolidine-5-carboxylic Acid in Amide Coupling

(R)-2-Oxooxazolidine-5-carboxylic acid is a valuable chiral synthon in medicinal chemistry. Its rigid, five-membered heterocyclic structure can impart favorable conformational constraints on the final molecule. However, the presence of the oxazolidinone ring and the stereocenter at the 5-position requires careful consideration during amide bond formation to prevent side reactions and maintain stereochemical integrity.

The key challenges associated with the coupling of this molecule include:

-

Potential for Racemization: The chiral center at the C5 position is susceptible to epimerization under certain reaction conditions, particularly with prolonged exposure to strong bases or high temperatures.

-

Ring Stability: The oxazolidinone ring can be sensitive to certain nucleophiles and reaction conditions, potentially leading to ring-opening side products.

-

Reactivity of the Carboxylic Acid: The electronic nature of the oxazolidinone ring can influence the reactivity of the carboxylic acid, necessitating the selection of appropriate coupling reagents for efficient activation.

This guide will address these challenges in a practical, question-and-answer format to help you troubleshoot and optimize your coupling reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of (R)-2-Oxooxazolidine-5-carboxylic acid with amines.

A. Low or No Product Formation

Question: I am not seeing any formation of my desired amide product. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

1. Inefficient Carboxylic Acid Activation:

-

The Problem: The carboxylic acid must be converted into a more reactive species (an active ester, acid chloride, or anhydride) to react with the amine. If this activation step is inefficient, the reaction will not proceed.

-

Solutions:

-

Switch to a More Powerful Coupling Reagent: If you are using a milder coupling reagent like a carbodiimide (e.g., EDC, DCC) without additives, consider switching to a more potent phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU). These reagents are often more effective for less reactive carboxylic acids.[1]

-

Pre-activation: Allow the (R)-2-Oxooxazolidine-5-carboxylic acid to react with the coupling reagent and any additives (like HOBt or HOAt) for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active intermediate.

-